molecular formula C9H15Cl2N3O B2795494 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride CAS No. 2155854-94-5

3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride

Cat. No.: B2795494
CAS No.: 2155854-94-5
M. Wt: 252.14
InChI Key: IVPBNIACZAPJKS-UHFFFAOYSA-N
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Description

3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride is a chemical compound with the molecular formula C9H13N3O·2HCl and a molecular weight of 252.14 g/mol. This compound is known for its unique structure, which includes a pyrano[4,3-c]pyrazole ring fused to an azetidine ring, making it a valuable target in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been studied for their biological activity.

  • Azetidine derivatives: Other azetidine derivatives with different substituents may exhibit similar reactivity and applications.

Uniqueness: 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride stands out due to its unique combination of the pyrano[4,3-c]pyrazole and azetidine rings

Properties

IUPAC Name

3-(azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-2-13-5-7-8(1)11-12-9(7)6-3-10-4-6;;/h6,10H,1-5H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPBNIACZAPJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C3CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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